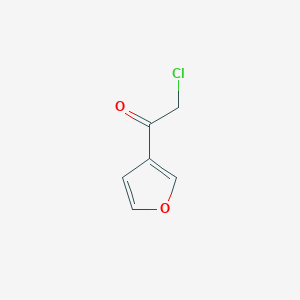![molecular formula C19H15BrClNO4S2 B2677274 2-[(4-Bromophenyl)sulfonyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine CAS No. 478262-71-4](/img/structure/B2677274.png)
2-[(4-Bromophenyl)sulfonyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Bromophenyl)sulfonyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine (2-BPS-3-CPS-4,6-DMP) is an organic compound that is used in various scientific and industrial applications. It is an important intermediate in the synthesis of many organic compounds and has been used in the development of new drugs, catalysts, and other materials. This compound has been studied extensively in recent years due to its potential applications in the pharmaceutical, agricultural, and chemical industries.
Wirkmechanismus
The mechanism of action of 2-BPS-3-CPS-4,6-DMP is not fully understood. However, it is believed to act as a Lewis acid, which is capable of forming strong interactions with other molecules. This allows it to act as a catalyst in the synthesis of a variety of organic compounds.
Biochemical and Physiological Effects
2-BPS-3-CPS-4,6-DMP has been shown to have a variety of effects on biochemical and physiological processes. It has been found to inhibit the activity of certain enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It has also been found to inhibit the activity of certain enzymes involved in the synthesis of fatty acids, lipids, and other compounds.
Vorteile Und Einschränkungen Für Laborexperimente
2-BPS-3-CPS-4,6-DMP has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Another advantage is that it is relatively stable and can be used in a variety of reactions without decomposition. However, one limitation is that it is difficult to handle and requires special handling and storage procedures.
Zukünftige Richtungen
The potential applications of 2-BPS-3-CPS-4,6-DMP are vast and there are many potential future directions for research. One potential future direction is the development of new drugs and catalysts based on this compound. Another potential future direction is the development of new materials for use in the electronics industry. Additionally, further research could be conducted to explore the mechanism of action of this compound and to develop new methods for its synthesis. Finally, further research could be conducted to explore the potential biochemical and physiological effects of this compound.
Synthesemethoden
2-BPS-3-CPS-4,6-DMP can be synthesized using a variety of methods, including the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and the Grignard reaction. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium salt to form an alkene. The Horner-Wadsworth-Emmons reaction involves the reaction of an aldehyde or ketone with a phosphonium salt and a base to form an alkene. The Grignard reaction involves the reaction of an alkyl halide with magnesium metal to form an alkane.
Wissenschaftliche Forschungsanwendungen
2-BPS-3-CPS-4,6-DMP has been used in a variety of scientific research applications, including the synthesis of new drugs, catalysts, and materials. It has been used in the synthesis of a variety of pharmaceuticals, including anti-cancer drugs, anti-inflammatory drugs, and antifungal agents. It has also been used in the synthesis of catalysts for the production of polymers, and in the synthesis of materials for use in the electronics industry.
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)sulfonyl-3-(4-chlorophenyl)sulfonyl-4,6-dimethylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClNO4S2/c1-12-11-13(2)22-19(28(25,26)17-7-3-14(20)4-8-17)18(12)27(23,24)16-9-5-15(21)6-10-16/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBQOGWYMMLNPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[5-[(4-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2677200.png)

![3-((4-Chlorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2677203.png)
![3-[(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid](/img/structure/B2677205.png)



